2-(6-methoxypyridin-3-yl)benzoic Acid
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Overview
Description
2-(6-methoxypyridin-3-yl)benzoic Acid is an organic compound with the molecular formula C13H11NO3. It is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a benzoic acid moiety at the 3-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxypyridin-3-yl)benzoic Acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxypyridin-3-yl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of 6-hydroxypyridin-3-ylbenzoic acid.
Reduction: Formation of 6-methoxypyridin-3-ylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(6-methoxypyridin-3-yl)benzoic Acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-methoxypyridin-3-yl)benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxypyridin-3-ylbenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
6-Methoxypyridin-3-ylbenzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid group.
6-Methoxypyridin-3-ylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.
Uniqueness
2-(6-methoxypyridin-3-yl)benzoic Acid is unique due to its combination of a methoxy-substituted pyridine ring and a benzoic acid moiety. This unique structure imparts specific chemical properties, such as its ability to participate in cross-coupling reactions and its potential biological activities .
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)benzoic acid |
InChI |
InChI=1S/C13H11NO3/c1-17-12-7-6-9(8-14-12)10-4-2-3-5-11(10)13(15)16/h2-8H,1H3,(H,15,16) |
InChI Key |
UOXHGTWSTUCYPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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